molecular formula C25H24ClFN4O3 B10835476 8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide

8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide

Cat. No.: B10835476
M. Wt: 482.9 g/mol
InChI Key: CQPYMJNUAFOXPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of PMID29649907-Compound-42 involves multiple stepsThe amide carbonyl group directs palladium acetate to the C-H bond in the β-position, followed by transmetallation and reductive elimination .

Industrial Production Methods: Industrial production methods for this compound typically involve crystallization techniques to achieve high purity. The process includes the addition of sodium alginate and calcium salt into water, followed by the addition of a compound color developing agent, stirring, and freeze-drying .

Chemical Reactions Analysis

Types of Reactions: PMID29649907-Compound-42 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or potassium cyanide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

PMID29649907-Compound-42 has a wide range of scientific research applications:

Comparison with Similar Compounds

Comparison: PMID29649907-Compound-42 is unique due to its high specificity and potency as an agonist for the farnesoid X-activated receptor. Unlike other similar compounds, it does not violate Lipinski’s rule of five, making it a promising candidate for drug development .

Properties

Molecular Formula

C25H24ClFN4O3

Molecular Weight

482.9 g/mol

IUPAC Name

8-chloro-N-[2-(cyclopropylmethylamino)-2-oxoethyl]-N-[(2-fluorophenyl)methyl]-1-methyl-4H-chromeno[4,3-c]pyrazole-3-carboxamide

InChI

InChI=1S/C25H24ClFN4O3/c1-30-24-18-10-17(26)8-9-21(18)34-14-19(24)23(29-30)25(33)31(12-16-4-2-3-5-20(16)27)13-22(32)28-11-15-6-7-15/h2-5,8-10,15H,6-7,11-14H2,1H3,(H,28,32)

InChI Key

CQPYMJNUAFOXPI-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(COC3=C2C=C(C=C3)Cl)C(=N1)C(=O)N(CC4=CC=CC=C4F)CC(=O)NCC5CC5

Origin of Product

United States

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